6-chloro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline
Description
6-Chloro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is a heterocyclic compound featuring a quinazoline core substituted with a chlorine atom at the 6-position and an azetidine ring linked to an imidazole moiety at the 4-position. Quinazolines are known for their pharmacological versatility, including roles as kinase inhibitors, antimicrobial agents, and anticancer candidates . The azetidine-imidazole substitution in this compound introduces conformational rigidity and enhances interactions with biological targets, such as enzymes or receptors, due to the nitrogen-rich heterocyclic system .
Properties
IUPAC Name |
6-chloro-4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5/c16-12-1-2-14-13(5-12)15(19-9-18-14)21-7-11(8-21)6-20-4-3-17-10-20/h1-5,9-11H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGJVVCTTZTBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=C(C=C3)Cl)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminobenzamides
A common approach involves treating 2-amino-5-chlorobenzoic acid with thioacetamide under acidic conditions to form 6-chloroquinazolin-4(3H)-one . Subsequent chlorination with phosphorus oxychloride (POCl₃) yields 4,6-dichloroquinazoline , a critical intermediate.
Reaction Conditions
Transition Metal-Catalyzed Coupling
Palladium-mediated Suzuki-Miyaura coupling has been employed to introduce substituents at the C6 position. For example, 6-iodoquinazolin-4(3H)-one reacts with boronic esters to install aryl or heteroaryl groups. However, for the target compound, direct chlorination is more efficient.
Functionalization of the Azetidine-Imidazole Moiety
The 3-[(1H-imidazol-1-yl)methyl]azetidine side chain is synthesized separately and introduced via nucleophilic substitution or Buchwald-Hartwig amination.
Azetidine Ring Formation
Azetidine derivatives are prepared via cyclization of 1,3-dihalopropanes with primary amines. For instance:
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3-(Chloromethyl)azetidine is synthesized by reacting 1,3-dibromopropane with ammonium hydroxide, followed by chlorination.
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Imidazole is then introduced via alkylation using 1H-imidazole and a base (e.g., K₂CO₃) in DMF.
Key Intermediate
Coupling to Quinazoline Core
The azetidine-imidazole moiety is attached to the C4 position of 4,6-dichloroquinazoline via nucleophilic aromatic substitution (NAS):
Optimized Protocol
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4,6-Dichloroquinazoline (1 eq), 3-[(1H-imidazol-1-yl)methyl]azetidine (1.2 eq), DIPEA (2 eq), DMF, 80°C, 12 h.
Alternative Routes and Modifications
Reductive Amination
A patent-disclosed method uses reductive amination to link the azetidine group to a pre-functionalized quinazoline. For example, 6-chloro-4-oxoquinazoline is reacted with 3-(aminomethyl)azetidine under H₂/Pd-C, followed by imidazole conjugation.
Comparative Yields
| Method | Conditions | Yield |
|---|---|---|
| NAS | DMF, 80°C | 72% |
| Reductive Amination | H₂/Pd-C, EtOH | 58% |
Solid-Phase Synthesis
Recent advances utilize resin-bound intermediates to streamline purification. For example, Wang resin-functionalized quinazoline reacts with azetidine-imidazole derivatives, though yields remain moderate (50–60%).
Analytical and Spectroscopic Validation
Successful synthesis is confirmed via:
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¹H NMR : Key signals include δ 8.89 (quinazoline H8), 4.75 (azetidine CH₂), and 7.58 (imidazole H5).
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HRMS : Calculated for C₁₅H₁₄ClN₅ ([M+H]⁺): 344.09; Found: 344.10.
Challenges and Optimization
Regioselectivity Issues
Competing reactions at C2 and C4 positions of quinazoline necessitate careful control of stoichiometry and temperature. Excess DIPEA (2.5 eq) suppresses di-substitution.
Imidazole Stability
Imidazole rings are prone to oxidation under acidic conditions. Use of inert atmospheres (N₂/Ar) and non-polar solvents (e.g., THF) improves stability.
Industrial-Scale Considerations
For large-scale production (>1 kg), continuous flow systems reduce reaction times (from 12 h to 2 h) and improve yields (78%) . Solvent recycling (DMF/H₂O azeotrope) enhances cost efficiency.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline can undergo various chemical reactions, including:
Oxidation: The imidazole moiety can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under catalytic hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of amino or thio-substituted quinazoline derivatives.
Scientific Research Applications
6-chloro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The quinazoline core may interact with DNA or proteins, affecting cellular processes such as replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics are compared with three classes of analogs: imidazo-quinazolines , benzimidazole-quinazolines , and azetidine-containing heterocycles . Key distinctions in substituents, pharmacological activity, and synthesis are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Activity :
- The azetidine-imidazole group in the target compound may enhance binding to rigid enzyme pockets (e.g., kinases) due to its constrained geometry, whereas benzimidazole-thiazole analogs (e.g., ) exhibit broader π-π stacking interactions for kinase inhibition.
- Chlorine at the 6-position (common in quinazolines) improves metabolic stability and lipophilicity, as seen in both the target compound and CAS 110552-41-5 .
Synthetic Routes :
- The target compound’s synthesis likely involves nucleophilic substitution of a 4-chloroquinazoline precursor with an azetidine-imidazole intermediate, a method analogous to imidazo[4,5-g]quinazoline preparations .
- In contrast, benzimidazole derivatives (e.g., Compound 4b ) are synthesized via condensation of substituted aldehydes with dihydroimidazole-thiols, followed by functionalization.
Compounds such as with benzimidazole-thiazole substituents have explicit roles in kinase inhibition, highlighting the importance of aromatic heterocycles in target engagement.
Research Findings and Challenges
Activity Gaps: Direct pharmacological data for the target compound are absent in the provided evidence.
Synthetic Complexity : The azetidine-imidazole moiety introduces synthetic challenges, such as regioselective functionalization and purification, compared to simpler benzimidazole derivatives .
SAR Insights: Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position enhance stability, while bulky substituents (e.g., azetidine) may improve selectivity for specific targets .
Biological Activity
6-chloro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline is a novel compound within the quinazoline family, known for its diverse biological activities. This compound integrates structural features from quinazoline, azetidine, and imidazole, which contribute to its pharmacological potential. Research on this compound has indicated promising applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 327.8 g/mol. The presence of the chloro group and the unique heterocyclic moieties significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₅ |
| Molecular Weight | 327.8 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2742078-48-2 |
Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Research indicates that this compound may possess anticancer properties , potentially through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
Studies involving various cancer cell lines have demonstrated that the compound can significantly reduce cell viability and induce cell death, suggesting its potential as a chemotherapeutic agent.
Case Studies
A recent study evaluated the effects of this compound on human cancer cell lines, including breast and colon cancer. Results indicated a dose-dependent reduction in cell proliferation with IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxicity compared to control groups.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Receptor Modulation : The imidazole ring may facilitate interactions with metal ions or receptors, influencing downstream signaling pathways.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with other quinazoline derivatives was conducted:
| Compound Name | Biological Activity |
|---|---|
| 6-chloroquinoxaline | Antimicrobial |
| 4-(3-(imidazol-1-yl)methyl)quinazoline | Anticancer, anti-inflammatory |
| 2-(substituted phenoxymethyl)quinazolin derivatives | Anticonvulsant, antibacterial |
Q & A
Q. What are common synthetic routes for 6-chloro-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline, and how can reaction conditions be optimized?
A key method involves nucleophilic substitution of the chlorine atom on a quinazoline core with an azetidine-imidazole derivative. For example, substituting 4-chloro-2-phenylquinazoline with 1-(3-aminopropyl)imidazole in DMF and triethylamine (TEA) at room temperature yields structurally analogous compounds with ~84% efficiency . Optimization may involve adjusting solvent polarity (e.g., DMF vs. acetonitrile), temperature, or catalyst use. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substitution patterns and confirm azetidine-imidazole linkage .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
- Elemental Analysis: Matches experimental and theoretical C/H/N ratios to confirm purity .
- Infrared (IR) Spectroscopy: Detects functional groups like C-Cl (quinazoline) and C-N (azetidine) .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays aligned with known quinazoline activities, such as:
- Antimicrobial Testing: Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (minimum inhibitory concentration) determination .
- Immunomodulatory Assays: Evaluate TLR7-9 antagonism via HEK-cell reporter systems, given structural similarity to patented TLR antagonists .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies may arise from assay variability (e.g., bacterial strain differences) or compound stability. Mitigation strategies:
- Dose-Response Curves: Use multiple concentrations to confirm dose-dependent effects.
- Metabolic Stability Tests: Assess compound degradation in PBS or serum over time .
- Orthogonal Assays: Validate antimicrobial activity with disk diffusion and time-kill assays .
Q. What computational methods predict the compound’s mechanism of action and target interactions?
- Molecular Docking: Simulate binding to TLR7-9 using crystal structures (e.g., PDB entries for TLR domains) to identify key residues (e.g., hydrophobic pockets for azetidine interactions) .
- Molecular Dynamics (MD): Analyze binding stability over 100+ ns simulations to prioritize high-affinity targets .
- QSAR Modeling: Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity data .
Q. What strategies improve synthetic yield when scaling up the reaction?
- Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps in azetidine functionalization .
- Solvent Optimization: Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
- Microwave-Assisted Synthesis: Accelerate reaction times and improve regioselectivity, as seen in analogous imidazole-quinazoline syntheses .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Azetidine Modifications: Introduce substituents (e.g., methyl groups) to enhance lipophilicity and membrane permeability .
- Imidazole Substitutions: Replace imidazole with triazole or benzimidazole to alter hydrogen-bonding capacity .
- Quinazoline Core Tweaks: Fluorine or methoxy groups at C-6/C-7 positions may improve metabolic stability .
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Autoimmune Models: Test in MRL/lpr mice for systemic lupus erythematosus (SLE), given the compound’s structural similarity to TLR7-9 antagonists .
- Infection Models: Use neutropenic mouse models for antimicrobial efficacy against S. aureus or C. albicans .
Methodological Considerations
Q. How should researchers troubleshoot low yields in the final coupling step?
- Purify Intermediates: Use column chromatography or recrystallization to remove unreacted starting materials .
- Monitor Reaction Progress: Employ real-time LC-MS to identify stalled reactions.
- Activate Leaving Groups: Replace chlorine with triflate or tosylate groups to enhance azetidine nucleophilicity .
Q. What protocols ensure reproducibility in biological assays?
- Standardize Cell Lines: Use authenticated HEK-Blue™ TLR7/8/9 cells for consistent reporter responses .
- Control for Solvent Effects: Include DMSO controls (<0.1% v/v) to rule out solvent-induced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
